
Docosa-4,7,9,11,13,16,19-heptaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosa-4,7,9,11,13,16,19-heptaenoic acid is a polyunsaturated fatty acid with a 22-carbon chain and seven double bonds. This compound is part of the omega-3 fatty acid family, which is known for its significant roles in human health, particularly in brain function and cardiovascular health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Docosa-4,7,9,11,13,16,19-heptaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis from alpha-linolenic acid, which involves multiple steps of elongation and desaturation under controlled conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific temperatures to facilitate the formation of double bonds at precise locations.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as fish oil or algae oil. These sources are rich in omega-3 fatty acids, and the extraction process typically includes steps like saponification, esterification, and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Docosa-4,7,9,11,13,16,19-heptaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: Functional groups can be introduced at specific positions along the carbon chain through substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like manganese dioxide (MnO2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Docosa-4,7,9,11,13,16,19-heptaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential benefits in treating cardiovascular diseases, inflammatory conditions, and neurological disorders.
Industry: Utilized in the production of dietary supplements and functional foods.
Wirkmechanismus
The mechanism of action of Docosa-4,7,9,11,13,16,19-heptaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It also acts as a precursor to bioactive lipid mediators, which play roles in inflammation and cell signaling pathways. The molecular targets include various enzymes and receptors involved in metabolic and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.
Alpha-linolenic acid (ALA): A shorter-chain omega-3 fatty acid with three double bonds.
Uniqueness
Docosa-4,7,9,11,13,16,19-heptaenoic acid is unique due to its seven double bonds, which confer distinct structural and functional properties compared to other omega-3 fatty acids. Its specific arrangement of double bonds allows for unique interactions with cellular components and bioactive pathways.
Eigenschaften
CAS-Nummer |
167228-00-4 |
|---|---|
Molekularformel |
C22H30O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
docosa-4,7,9,11,13,16,19-heptaenoic acid |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-16,18-19H,2,5,8,17,20-21H2,1H3,(H,23,24) |
InChI-Schlüssel |
ONCVIMINFCGUNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CC=CC=CC=CCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


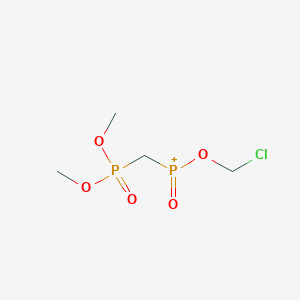
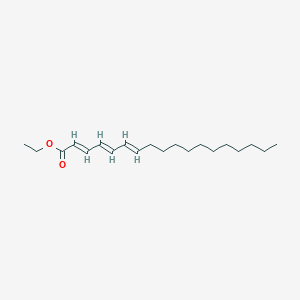
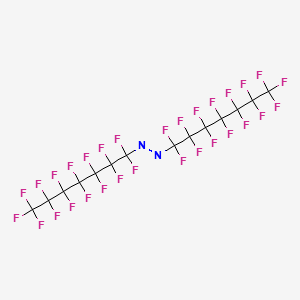
![4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate](/img/structure/B12547281.png)

![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)
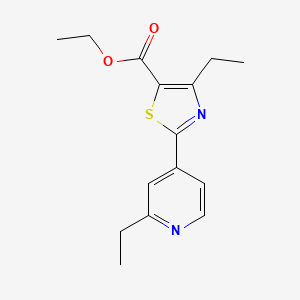
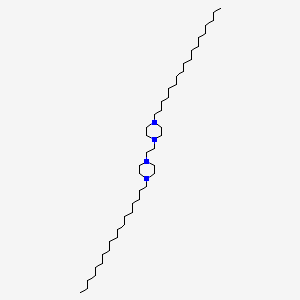

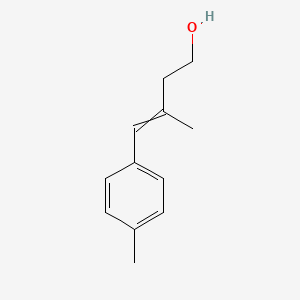


![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
